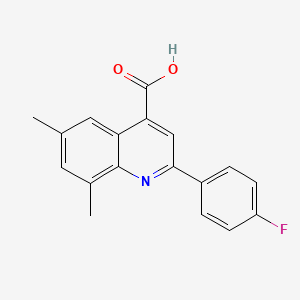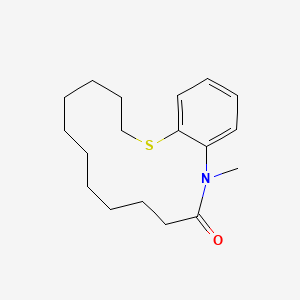
(1S,3S)-Isomalathion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-Isomalathion is an organophosphate compound that is a stereoisomer of malathion. It is primarily known for its use as an insecticide and acaricide. The compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-Isomalathion typically involves the stereoselective synthesis of malathion followed by the separation of its stereoisomers. The process begins with the reaction of diethyl maleate with dimethyl dithiophosphoric acid to form malathion. The stereoisomers are then separated using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of malathion followed by the use of advanced chromatographic methods to isolate the (1S,3S) stereoisomer. The process is optimized for high yield and purity to ensure the effectiveness of the compound as an insecticide.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-Isomalathion undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form malaoxon, a more potent acetylcholinesterase inhibitor.
Hydrolysis: In the presence of water, this compound can hydrolyze to form diethyl fumarate and dimethyl dithiophosphoric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with nucleophiles such as hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Substitution: Nucleophilic substitution reactions often occur under basic conditions with reagents like sodium hydroxide.
Major Products
Oxidation: Malaoxon
Hydrolysis: Diethyl fumarate and dimethyl dithiophosphoric acid
Substitution: Various substituted phosphorothioates depending on the nucleophile used
Scientific Research Applications
(1S,3S)-Isomalathion has several scientific research applications across various fields:
Chemistry: Used as a model compound to study stereoselective reactions and the behavior of organophosphates.
Biology: Employed in studies investigating the effects of acetylcholinesterase inhibitors on insect nervous systems.
Medicine: Research into potential therapeutic uses of acetylcholinesterase inhibitors for conditions such as Alzheimer’s disease.
Industry: Utilized in the development of more effective and selective insecticides and acaricides.
Mechanism of Action
(1S,3S)-Isomalathion exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually death in insects. The molecular target is the active site of acetylcholinesterase, where this compound forms a covalent bond, preventing the enzyme from functioning properly.
Comparison with Similar Compounds
Similar Compounds
Malathion: The parent compound of (1S,3S)-Isomalathion, used widely as an insecticide.
Malaoxon: The oxidized form of malathion, more potent as an acetylcholinesterase inhibitor.
Parathion: Another organophosphate insecticide with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and selectivity. The (1S,3S) configuration may result in different binding affinities and inhibition kinetics compared to other stereoisomers or related compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
141280-06-0 |
|---|---|
Molecular Formula |
C10H19O6PS2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
diethyl (2S)-2-[methoxy(methylsulfanyl)phosphoryl]sulfanylbutanedioate |
InChI |
InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(13,14-3)18-4/h8H,5-7H2,1-4H3/t8-,17?/m0/s1 |
InChI Key |
LPQDGVLVYVULMX-CLBCNEFWSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)SP(=O)(OC)SC |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


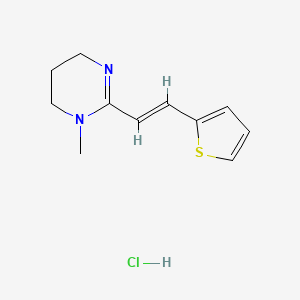
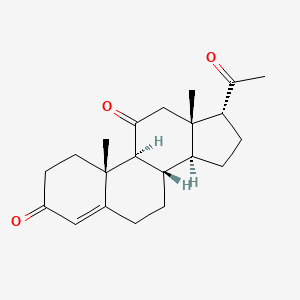
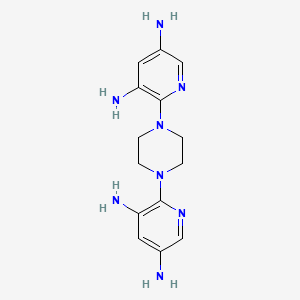
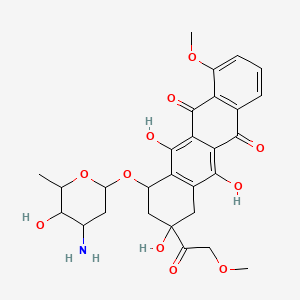
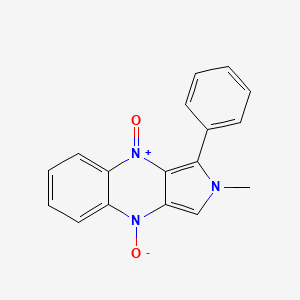
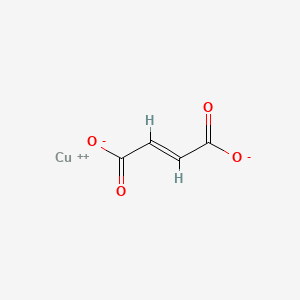
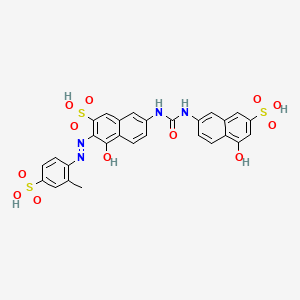

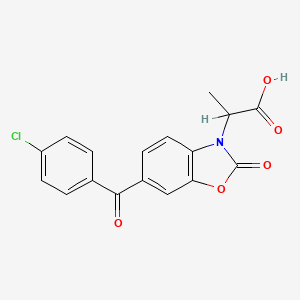
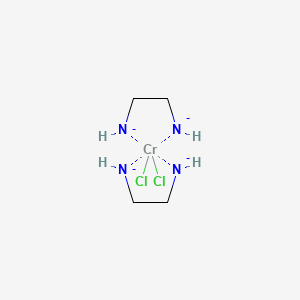
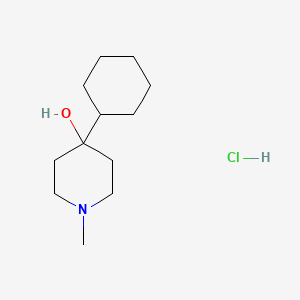
![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)
